molecular formula C19H38O8S B611348 Thiol-PEG6-t-butyl ester CAS No. 1818294-40-4

Thiol-PEG6-t-butyl ester

Cat. No.: B611348
CAS No.: 1818294-40-4
M. Wt: 426.57
InChI Key: LPOFWHQVCATSPH-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

Thiol-PEG6-t-butyl ester plays a significant role in biochemical reactions, particularly in the field of proteomics research. The thiol group in this compound can form covalent bonds with cysteine residues in proteins, leading to the formation of stable thioether linkages . This interaction is crucial for the modification and labeling of proteins, enabling researchers to study protein function and interactions. Additionally, the PEG spacer in this compound enhances the solubility of the compound in aqueous solutions, making it suitable for various biochemical applications .

Cellular Effects

This compound has been shown to influence various cellular processes. The compound can modify cell surface proteins through its thiol group, affecting cell signaling pathways and gene expression . For example, the modification of cell surface receptors by this compound can alter signal transduction pathways, leading to changes in cellular responses. Furthermore, the increased solubility provided by the PEG spacer allows for better cellular uptake and distribution of the compound, enhancing its overall effectiveness .

Molecular Mechanism

The molecular mechanism of action of this compound involves its ability to form covalent bonds with thiol groups in proteins and other biomolecules . This interaction can lead to the inhibition or activation of enzymes, depending on the specific target. For instance, the modification of cysteine residues in enzymes by this compound can result in changes in enzyme activity, affecting various biochemical pathways. Additionally, the compound can influence gene expression by modifying transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties . The compound is generally stable under refrigerated conditions, but prolonged exposure to higher temperatures can lead to degradation and reduced effectiveness . Long-term studies have shown that the modification of proteins and other biomolecules by this compound can have lasting effects on cellular function, including alterations in cell signaling and metabolism .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages . At lower doses, the compound can effectively modify target proteins without causing significant toxicity. At higher doses, this compound can exhibit toxic effects, including cellular damage and adverse physiological responses . Threshold effects have been observed, where a certain dosage is required to achieve the desired biochemical modifications without causing harm to the organism .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors . The compound can modify enzymes involved in glycolysis, the tricarboxylic acid cycle, and other metabolic processes, leading to changes in metabolic flux and metabolite levels . Additionally, this compound can influence the activity of transporters and other proteins involved in cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . The PEG spacer in the compound enhances its solubility and allows for efficient transport across cellular membranes . Once inside the cell, this compound can accumulate in specific compartments, depending on its interactions with cellular components .

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which can affect its activity and function . The compound can be directed to particular cellular compartments through targeting signals and post-translational modifications . For example, the thiol group in this compound can interact with proteins in the endoplasmic reticulum, leading to its accumulation in this organelle . This localization can influence the compound’s ability to modify proteins and other biomolecules within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions:

Thiol-PEG6-t-butyl ester can be synthesized through a series of chemical reactions involving polyethylene glycol (PEG) and thiol-containing compounds. The general synthetic route involves the following steps:

Industrial Production Methods:

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, and the product is purified using techniques such as column chromatography and recrystallization .

Chemical Reactions Analysis

Types of Reactions:

Thiol-PEG6-t-butyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Thiol-PEG6-t-butyl ester has a wide range of scientific research applications, including:

Comparison with Similar Compounds

  • Thiol-PEG4-t-butyl ester
  • Thiol-PEG8-t-butyl ester
  • Thiol-PEG12-t-butyl ester

Comparison:

Thiol-PEG6-t-butyl ester is unique due to its specific PEG chain length (six ethylene glycol units), which provides an optimal balance between solubility and reactivity. Compared to shorter PEG chains (e.g., Thiol-PEG4-t-butyl ester), it offers better solubility and flexibility. Compared to longer PEG chains (e.g., Thiol-PEG12-t-butyl ester), it provides better reactivity and stability.

Biological Activity

Thiol-PEG6-t-butyl ester is a significant compound in biochemical research, particularly due to its unique structural features that allow it to modify proteins and peptides effectively. This article explores its biological activity, synthesis, applications, and relevant research findings.

Chemical Structure and Properties

This compound has the following molecular characteristics:

  • Molecular Formula : C21H40O9S
  • Molecular Weight : Approximately 468.6 g/mol

The compound consists of a polyethylene glycol (PEG) linker attached to a t-butyl ester and a sulfur acetyl group. The sulfur acetyl group can be deprotected to yield a thiol group, which is crucial for forming stable thioether bonds with cysteine residues in proteins.

The biological activity of this compound is primarily attributed to its ability to conjugate with biomolecules. Upon deprotection, the thiol group reacts with cysteine residues in proteins, leading to:

  • Formation of stable thioether bonds
  • Alterations in protein conformation and stability
  • Modifications that influence cellular processes such as signaling pathways and gene expression

Applications in Research

This compound is utilized in various fields, including:

  • Proteomics : It serves as a linker for bioconjugation, enhancing the solubility and stability of hydrophobic drugs.
  • Drug Development : The compound is integral in developing proteolysis-targeting chimeras (PROTACs) that induce targeted protein degradation.
  • Therapeutic Formulations : It improves the pharmacokinetics of therapeutic agents by increasing their bioavailability.

Research Findings

Recent studies have highlighted several key findings regarding the biological activity of this compound:

  • Protein Modification : Research indicates that modification with this compound significantly enhances protein solubility and stability, impacting their functional properties in cellular environments .
  • Cellular Effects : In vitro studies have shown that compounds modified with this ester can alter cell signaling pathways, leading to changes in gene expression and cellular metabolism .
  • Animal Studies : Animal models demonstrated that conjugates formed using this compound exhibited improved pharmacological profiles, including enhanced blood-brain barrier permeability and targeted delivery to specific tissues .

Comparative Analysis of Related Compounds

The following table summarizes the structural features and unique aspects of similar PEG-based compounds:

Compound NameStructure FeaturesUnique Aspects
Benzyl-PEG6-t-butyl esterPEG linker with benzyl groupPrimarily used in PROTAC synthesis
Amino-PEG6-t-butyl esterPEG linker with amino groupEnhances solubility and reactivity
Thioether-PEG6-t-butyl esterPEG linker with thioether functionalityUseful for forming stable thioether bonds

Case Studies

Several case studies illustrate the effectiveness of this compound in biological applications:

  • Targeted Drug Delivery : A study demonstrated that drugs conjugated with this compound exhibited significantly improved solubility and reduced immunogenicity compared to their unmodified counterparts .
  • Cancer Therapeutics : In research involving breast cancer cell lines (MCF-7, SK-BR-3), compounds modified with this compound showed promising results in inhibiting cell growth while maintaining lower toxicity towards non-malignant cells .
  • Neuropharmacology : The incorporation of this compound into neurotensin conjugates resulted in enhanced central nervous system penetration and sustained pharmacological effects, indicating its potential for treating neurological disorders .

Properties

IUPAC Name

tert-butyl 3-[2-[2-[2-[2-[2-(2-sulfanylethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H38O8S/c1-19(2,3)27-18(20)4-5-21-6-7-22-8-9-23-10-11-24-12-13-25-14-15-26-16-17-28/h28H,4-17H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPOFWHQVCATSPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H38O8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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